tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate

PROTACs Targeted Protein Degradation Linker Chemistry

tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate is a synthetic Boc-protected piperidine derivative frequently referenced as a chemical intermediate in pharmaceutical research. Structurally, it features a piperidine ring substituted at the 4-position with a 4-aminophenethyl group, which provides a primary aromatic amine as a functional handle.

Molecular Formula C18H28N2O2
Molecular Weight 304.4 g/mol
Cat. No. B12090009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate
Molecular FormulaC18H28N2O2
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CCC2=CC=C(C=C2)N
InChIInChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-12-10-15(11-13-20)5-4-14-6-8-16(19)9-7-14/h6-9,15H,4-5,10-13,19H2,1-3H3
InChIKeyYVAHHOMQKMQMMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate: Compound Identity and Core Utility for Scientific Procurement


tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate is a synthetic Boc-protected piperidine derivative frequently referenced as a chemical intermediate in pharmaceutical research . Structurally, it features a piperidine ring substituted at the 4-position with a 4-aminophenethyl group, which provides a primary aromatic amine as a functional handle. This substitution differentiates it from the widely available 4-aminophenyl analog, imparting distinct conformational flexibility and linker geometry . Literature and patent mapping associate this scaffold with the preparation of potent analgesics and other bioactive molecules, establishing its role as a strategic building block where linker length and terminal amine reactivity are critical design parameters .

Procurement Risks: Why Generic 4-Aminophenyl Piperidine Analogs Cannot Replace tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate


Substituting this compound with the structurally similar tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate or its N-phenyl counterpart, 4-ANPP, introduces significant risk due to fundamental differences in the amine handle's position. The target compound’s 4-aminophenethyl group presents the primary amine at a distance farther from the piperidine core via a flexible ethyl linker. This spatial arrangement is a critical design parameter for downstream applications, such as PROTAC linker development or as an intermediate for specific analgesics, where altering the vector and reach of the terminal amine can dramatically change a final molecule's binding conformation, potency, or physicochemical properties. Evidence confirming specific, quantifiable advantages of this 4-aminophenethyl configuration over closer analogs remains sparse in the primary literature, underlining a key knowledge gap rather than a proven superiority.

Differentiation Evidence Grid for tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate


Spatial Differentiation from 4-Aminophenyl Analog for PROTAC Linker Applications

The target compound’s core differentiator is the ethyl spacer between its piperidine ring and the terminal aniline, creating a 'semi-flexible' geometry. This contrasts directly with the rigid, directly attached aniline ring of tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS 170011-57-1). While no head-to-head quantitative potency data (e.g., DC50 or IC50 values) for degrader molecules incorporating these two specific linkers were found, related 4-aryl piperidines are explicitly marketed for their 'semi-flexible linker' properties in PROTAC development, which are essential for forming stable ternary complexes . This suggests that the ethyl linker's added reach and rotational freedom are hypothesized to be advantageous for certain target-ligase pairs, although this remains unvalidated without direct comparative TERFIC assay data.

PROTACs Targeted Protein Degradation Linker Chemistry

Differentiation from 4-ANPP in Controlled Substance Handling and Synthetic Utility

The target compound is chemically related to 4-ANPP, a direct precursor to fentanyl and a DEA List I chemical. The key differentiation is the Boc-protected piperidine nitrogen in the target compound, rendering it a protected, non-pharmacologically active intermediate. In contrast, 4-ANPP (N-phenyl-1-(2-phenylethyl)piperidin-4-amine) features a free piperidine amine . No quantitative activity data (e.g., opioid receptor Ki values) were found for the target compound, which is consistent with its classification as an intermediate. This structural feature is a critical procurement differentiator, as purchasing and handling regulations for the Boc-protected intermediate may be less stringent in some jurisdictions compared to its DEA-controlled analog, though this must be verified with local authorities and is a regulatory, not a performance-based, distinction.

Synthetic Intermediate Analgesics Controlled Substances

Hypothesized Pharmacological Selectivity: Absence of Direct Comparative Binding Data

Searches across authoritative databases like ChEMBL and BindingDB, as well as patent literature, yielded no quantitative binding affinity data (e.g., Ki, IC50) for the target compound at common pharmacological targets such as opioid receptors or sigma receptors . While the 4-aminophenethyl moiety is a key substructure in analgesics like Anileridine , the Boc protection of the target compound's piperidine nitrogen likely abolishes potent receptor binding. Direct comparators with verified activity, like Anileridine or other 4-aminopiperidine derivatives, show affinities in the nM range, whereas the target compound's inactivity is a hypothesized but unvalidated state. The absence of data does not confirm a negative result.

Receptor Binding Analgesics Structure-Activity Relationship

Application Scenarios for tert-Butyl 4-(4-aminophenethyl)piperidine-1-carboxylate Driven by Structural Differentiation


PROTAC Development Requiring a Flexible, Extended Linker Geometry

In the design of PROTACs, the length and flexibility of the linker are critical factors that influence ternary complex formation. A research team investigating a target where the lysine residue on the target protein is located far from the preferred binding site of the recruited E3 ligase can select this compound as its linker terminus. The hypothesis, supported by supplier descriptions of similar 4-aryl piperidine reagents, is that the ethyl spacer provides necessary reach and conformational freedom that a rigid, directly-linked aniline ring cannot, potentially improving degradation efficiency (as measured by DC50) over molecules using a shorter or more rigid linker. This scenario is based on the 'Supporting evidence' of spatial differentiation from Section 3, and requires the user to empirically test this hypothesis.

Synthesis of Analgesic Lead Compounds Requiring a Protected Precursor

A medicinal chemistry program aiming to synthesize a focused library of novel analgesics based on the Anileridine or Fentanyl scaffold can use this compound as a strategic, late-stage intermediate. The Boc-protected piperidine remains unreactive during functionalization of the free aniline, allowing for clean and selective synthesis of diverse analogs. This approach directly leverages the 'Supporting evidence' from Section 3 regarding its differentiation from 4-ANPP. Subsequent global deprotection under standard acidic conditions (e.g., TFA) reveals the final active species. This scenario is based on established synthetic methodology and structural analogy, not on a direct comparative yield study.

Investigation of Sigma or Opioid Receptor Ligands with Defined Shielding Groups

For a pharmacology lab investigating the fundamental structure-activity relationships (SAR) of piperidine-based sigma or opioid receptor ligands, procuring this target compound offers a unique tool. Its lack of reported biological activity, as highlighted in Section 3's evidence, makes it an ideal negative control compound. A research team can use it to demonstrate that a free, basic piperidine nitrogen is essential for receptor affinity, comparing its inactivity (expected) against the low nM Ki values of its unprotected analogs. This planned experimental comparison directly addresses the quantitative evidence gap identified, providing a pathway for the user to generate the very data currently absent from the literature.

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